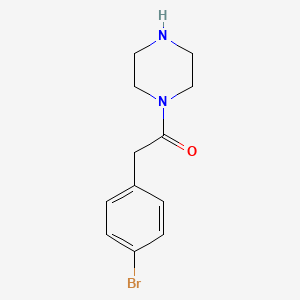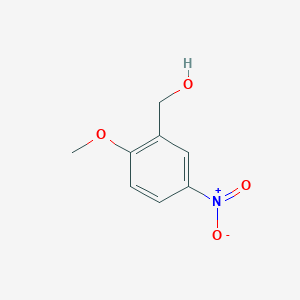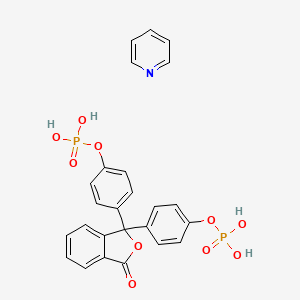
Phenolphthalein diphosphate pyridine salt
描述
Phenolphthalein diphosphate pyridine salt is a chemical compound with the empirical formula C20H16O10P2 · C5H5N and a molecular weight of 557.38 . It is commonly used as a chromogenic substrate for acid and alkaline phosphatases . This compound is known for its role in various biochemical assays and research applications.
准备方法
Synthetic Routes and Reaction Conditions
Phenolphthalein diphosphate pyridine salt can be synthesized through the reaction of phenolphthalein with phosphoric acid in the presence of pyridine . The reaction typically involves the following steps:
- Dissolution of phenolphthalein in an appropriate solvent.
- Addition of phosphoric acid to the solution.
- Introduction of pyridine to the reaction mixture.
- Stirring the mixture under controlled temperature and pH conditions until the reaction is complete.
- Isolation and purification of the product through crystallization or other suitable methods.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pH, and reaction time, are optimized to achieve efficient production.
化学反应分析
Types of Reactions
Phenolphthalein diphosphate pyridine salt undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to release phenolphthalein and phosphoric acid.
Oxidation and Reduction: It can participate in redox reactions under specific conditions.
Substitution: The pyridine moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous solutions with acidic or basic conditions.
Oxidation and Reduction: Requires oxidizing or reducing agents such as hydrogen peroxide or sodium borohydride.
Substitution: Involves nucleophiles like amines or thiols under controlled temperature and pH.
Major Products
Hydrolysis: Phenolphthalein and phosphoric acid.
Oxidation and Reduction: Various oxidized or reduced forms of the compound.
Substitution: Substituted phenolphthalein derivatives.
科学研究应用
Phenolphthalein diphosphate pyridine salt has a wide range of scientific research applications, including:
Biochemistry: Used as a substrate in enzyme assays to measure the activity of phosphatases.
Clinical Chemistry: Employed in diagnostic tests to detect the presence of phosphatases in biological samples.
Pharmaceutical Research: Investigated for its potential therapeutic applications and as a tool in drug discovery.
Industrial Applications: Utilized in the development of biochemical sensors and analytical devices.
作用机制
The mechanism of action of phenolphthalein diphosphate pyridine salt involves its hydrolysis by phosphatases to release phenolphthalein, which undergoes a color change. This colorimetric change is used to quantify the activity of phosphatases in various assays . The molecular targets include acid and alkaline phosphatases, which catalyze the hydrolysis of the diphosphate group .
相似化合物的比较
Phenolphthalein diphosphate pyridine salt can be compared with other similar compounds such as:
Phenolphthalein bisphosphate tetrasodium salt: Similar in structure but differs in the counterion, which affects its solubility and reactivity.
Phenolphthalein monophosphate: Contains only one phosphate group, leading to different reactivity and applications.
Phenolphthalein β-D-glucuronide: A glucuronide derivative used in different biochemical assays.
This compound is unique due to its specific interaction with phosphatases and its use as a chromogenic substrate in various assays .
属性
IUPAC Name |
[4-[3-oxo-1-(4-phosphonooxyphenyl)-2-benzofuran-1-yl]phenyl] dihydrogen phosphate;pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O10P2.C5H5N/c21-19-17-3-1-2-4-18(17)20(28-19,13-5-9-15(10-6-13)29-31(22,23)24)14-7-11-16(12-8-14)30-32(25,26)27;1-2-4-6-5-3-1/h1-12H,(H2,22,23,24)(H2,25,26,27);1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBXHFBVMRQOQKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC=C1.C1=CC=C2C(=C1)C(=O)OC2(C3=CC=C(C=C3)OP(=O)(O)O)C4=CC=C(C=C4)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO10P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10584962 | |
| Record name | (3-Oxo-1,3-dihydro-2-benzofuran-1,1-diyl)di(4,1-phenylene) bis[dihydrogen (phosphate)]--pyridine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
557.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
267240-23-3 | |
| Record name | (3-Oxo-1,3-dihydro-2-benzofuran-1,1-diyl)di(4,1-phenylene) bis[dihydrogen (phosphate)]--pyridine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



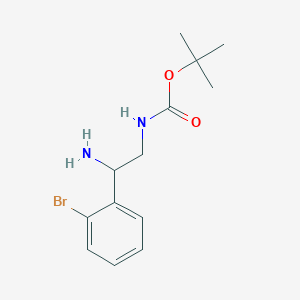
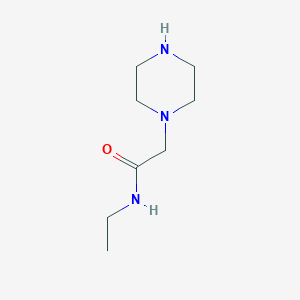
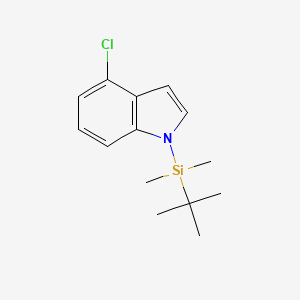
![Ethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate](/img/structure/B1603300.png)





